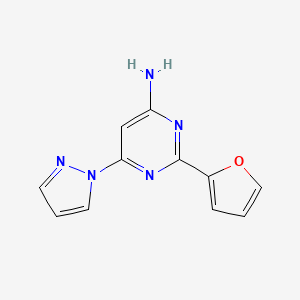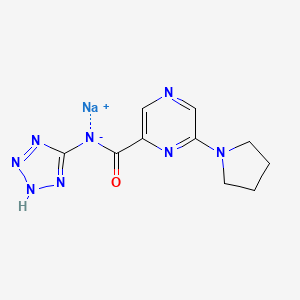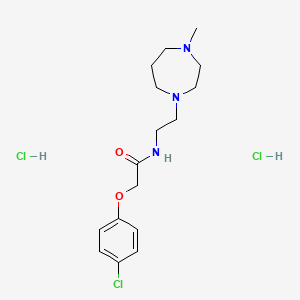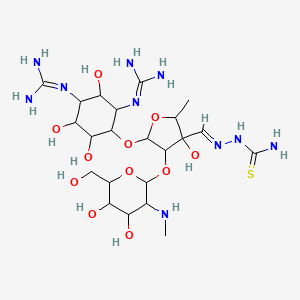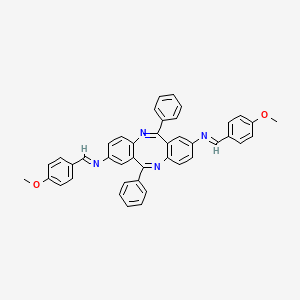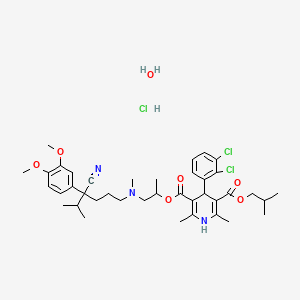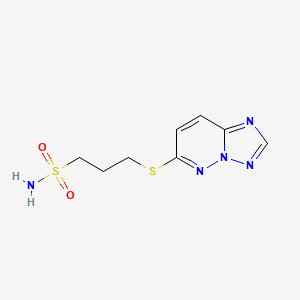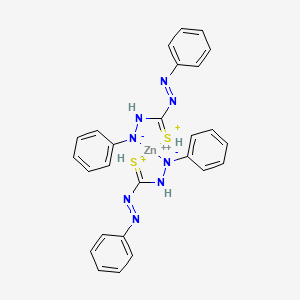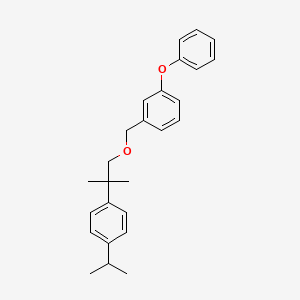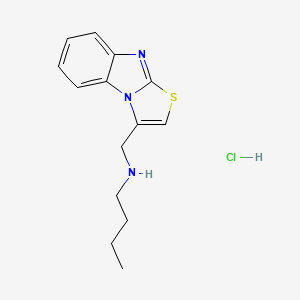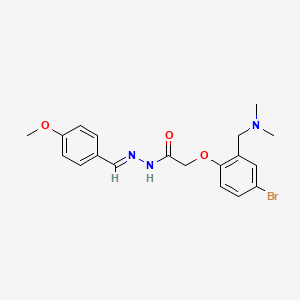
(4-Bromo-2-((dimethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2-((dimethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and a methoxyphenyl group, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-((dimethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Bromination: Introduction of a bromine atom to the phenoxy acetic acid derivative.
Dimethylamination: Addition of a dimethylamino group to the brominated compound.
Hydrazide Formation: Reaction of the intermediate with hydrazine to form the final hydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(4-Bromo-2-((dimethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the compound to remove oxygen or add hydrogen.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions may vary depending on the desired substitution, but typically involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
科学的研究の応用
(4-Bromo-2-((dimethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Bromo-2-((dimethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in other functional groups.
4-Methoxyphenylacetonitrile: Similar in structure but contains a nitrile group instead of a hydrazide.
2-(4-Chlorophenyl)ethylamine: Contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
The uniqueness of (4-Bromo-2-((dimethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial use.
特性
CAS番号 |
42024-67-9 |
|---|---|
分子式 |
C19H22BrN3O3 |
分子量 |
420.3 g/mol |
IUPAC名 |
2-[4-bromo-2-[(dimethylamino)methyl]phenoxy]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H22BrN3O3/c1-23(2)12-15-10-16(20)6-9-18(15)26-13-19(24)22-21-11-14-4-7-17(25-3)8-5-14/h4-11H,12-13H2,1-3H3,(H,22,24)/b21-11+ |
InChIキー |
HXRJAQWGQFSUHP-SRZZPIQSSA-N |
異性体SMILES |
CN(C)CC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)OC |
正規SMILES |
CN(C)CC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



